2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both imine and hydrazone functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-methylbenzaldehyde and 4-nitrophenylhydrazine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one exerts its effects involves its interaction with molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of imine and hydrazone functional groups. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
250274-28-3 |
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Molecular Formula |
C20H16N4O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)iminomethyl]-4-[(4-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C20H16N4O3/c1-14-2-4-16(5-3-14)21-13-15-12-18(8-11-20(15)25)23-22-17-6-9-19(10-7-17)24(26)27/h2-13,25H,1H3 |
InChI Key |
HSKRUKZJIOKEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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